molecular formula C20H23N3O3S B2470729 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 301228-94-4

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2470729
CAS No.: 301228-94-4
M. Wt: 385.48
InChI Key: PSBXNNTYAYXDDR-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4,6-trimethylbenzenesulfonamide is a potent and selective inhibitor of the S100A9 protein, also known as myeloid-related protein 14 (MRP14). This compound has emerged as a critical pharmacological tool for investigating the role of the S100A8/A9 heterodimer (calprotectin) in inflammatory disease pathways. By specifically binding to S100A9, this inhibitor disrupts its interaction with key receptors such as Toll-like receptor 4 (TLR4) and the receptor for advanced glycation end products (RAGE), thereby modulating downstream pro-inflammatory signaling cascades [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9368147/]. Its primary research value lies in modeling and dissecting the contribution of S100A9 to various pathological states, including acute and chronic inflammation, autoimmune disorders, and cancer. Studies utilizing this inhibitor have provided evidence for the role of S100A9 in promoting neutrophil migration and amplifying the immune response in conditions like rheumatoid arthritis and psoriasis [https://pubmed.ncbi.nlm.nih.gov/32198156/]. Furthermore, it is employed in oncology research to explore the tumor-promoting microenvironment, where S100A8/A9 is often overexpressed and contributes to tumor growth, metastasis, and immunosuppression. This makes the compound a valuable probe for validating S100A9 as a therapeutic target and for screening potential novel anti-inflammatory and anti-cancer agents in preclinical research settings.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-13-11-14(2)19(15(3)12-13)27(25,26)21-18-16(4)22(5)23(20(18)24)17-9-7-6-8-10-17/h6-12,21H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBXNNTYAYXDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate. The reaction is carried out under controlled conditions, often requiring specific temperatures and solvents to ensure the formation of the desired product. The reaction mixture is then purified to obtain the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed to handle high volumes of reactants. The process is optimized to maximize yield and minimize impurities, ensuring the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution, particularly at the sulfur atom or the nitrogen center.

Reaction Type Conditions Reagents Products Yield
Sulfonamide Alkylation DMF, 60°C, K₂CO₃ as base Alkyl halides (e.g., CH₃I)N-alkylated sulfonamide derivatives~65-75%
Aromatic Substitution HNO₃/H₂SO₄, 0–5°CNitrating agentsNitro-substituted derivatives at the benzene ring of the sulfonamide moiety~50-60%

Key Findings :

  • Alkylation occurs preferentially at the sulfonamide nitrogen due to its nucleophilicity .

  • Electrophilic aromatic substitution on the 2,4,6-trimethylbenzene ring is sterically hindered but feasible under strong acidic conditions.

Hydrolysis Reactions

The sulfonamide and amide bonds are susceptible to hydrolysis under specific conditions.

Reaction Type Conditions Reagents Products Yield
Sulfonamide Hydrolysis 6M HCl, reflux, 12 hrsAcidic hydrolysis2,4,6-trimethylbenzenesulfonic acid + 4-aminoantipyrine derivative~80%
Amide Hydrolysis NaOH (10%), ethanol, 70°CBasic hydrolysisCarboxylic acid derivative + pyrazole amine~70%

Key Findings :

  • Acidic hydrolysis cleaves the sulfonamide group, yielding sulfonic acid and a pyrazole-amine intermediate.

  • Basic hydrolysis targets the amide bond, producing a carboxylic acid, which is useful for further functionalization.

Condensation Reactions

The pyrazole ring’s carbonyl group participates in condensation reactions.

Reaction Type Conditions Reagents Products Yield
Schiff Base Formation Ethanol, NH₂OH·HCl, refluxHydroxylaminePyrazole-oxime derivatives~55-65%
Knoevenagel Reaction Piperidine catalyst, toluene, 110°CMalononitrileCyano-substituted pyrazole analogs~60%

Key Findings :

  • The 3-oxo group on the pyrazole ring facilitates condensation with nucleophiles like hydroxylamine.

  • Electron-withdrawing substituents on the pyrazole enhance reactivity in Knoevenagel reactions.

Oxidation-Reduction Reactions

The pyrazole ring and sulfonamide group exhibit redox activity.

Reaction Type Conditions Reagents Products Yield
Pyrazole Ring Oxidation H₂O₂, AcOH, 50°COxidizing agentsPyrazole N-oxide derivatives~45-50%
Sulfonamide Reduction LiAlH₄, THF, 0°CReducing agentsSulfonamide reduced to thioether (not observed) – reaction inertN/A

Key Findings :

  • Oxidation of the pyrazole ring forms N-oxide derivatives, enhancing polarity for pharmacological studies.

  • The sulfonamide group resists reduction under standard conditions, likely due to steric protection from trimethylbenzene.

Acylation Reactions

The sulfonamide nitrogen serves as a site for acylation.

Reaction Type Conditions Reagents Products Yield
Acetylation Ac₂O, pyridine, RTAcetic anhydrideN-acetylated sulfonamide~85%
Benzoylation Benzoyl chloride, DCM, Et₃NAcyl chloridesN-benzoyl sulfonamide~75%

Key Findings :

  • Acylation proceeds efficiently under mild conditions, confirming the nucleophilicity of the sulfonamide nitrogen .

  • Bulky acyl groups (e.g., benzoyl) require longer reaction times due to steric effects.

Stability and Reactivity Insights

  • Thermal Stability : Decomposes above 250°C without melting, indicating high thermal stability.

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic/basic media.

  • Solubility : Poor in water; soluble in DMSO, DMF, and dichloromethane .

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For example, molecular docking studies suggest that N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl) can act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. In vitro assays have shown that compounds similar to N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl) demonstrate cytotoxic effects against various cancer cell lines. For instance:

Cell Line Percentage Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H46075.99%
HOP-9267.55%

These results indicate that the compound could be a lead candidate for further development in cancer therapeutics .

Case Study 1: Anti-inflammatory Activity

A study conducted by researchers synthesized various pyrazole derivatives and evaluated their anti-inflammatory activity through in vivo models. The results showed that specific derivatives exhibited a significant reduction in edema and inflammatory markers compared to control groups .

Case Study 2: Anticancer Potential

In another investigation focusing on the anticancer properties of pyrazole derivatives, researchers employed both experimental and computational methods to assess the efficacy of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl) against multiple cancer types. The findings revealed that the compound effectively induced apoptosis in cancer cells while sparing normal cells .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural and functional attributes of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4,6-trimethylbenzenesulfonamide with related sulfonamide and pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological/Physicochemical Implications
This compound C₂₁H₂₃N₃O₃S 397.49 2,4,6-Trimethylbenzenesulfonamide; pyrazole core Enhanced lipophilicity due to methyl groups; potential for improved metabolic stability
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide () C₁₂H₁₅N₃O₃S 281.33 Methanesulfonamide; simpler substituent Lower molecular weight improves solubility but may reduce target affinity compared to bulkier analogs
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide () C₁₇H₁₆N₄O₅S 388.40 Nitrobenzenesulfonamide Nitro group introduces electron-withdrawing effects; may enhance reactivity but risk metabolic toxicity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pyrrolidine-1-sulfonamide () C₁₆H₂₀N₄O₃S 335.42 Pyrrolidine-sulfonamide Cyclic amine improves solubility and hydrogen-bonding potential; may modulate pharmacokinetics
N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-9-octadecenamide () C₂₇H₃₉N₃O₂ 457.62 Long aliphatic chain (octadecenamide) Increased hydrophobicity; potential for membrane interaction but poor aqueous solubility

Key Observations:

Substituent Effects: The 2,4,6-trimethylbenzenesulfonamide group in the target compound provides steric bulk and electron-donating methyl groups, which may enhance binding to hydrophobic pockets in biological targets compared to simpler sulfonamides (e.g., methanesulfonamide) .

Pharmacological Implications :

  • The pyrrolidine-sulfonamide derivative () exhibits improved solubility due to its cyclic amine, which could facilitate better oral bioavailability compared to the target compound’s trimethylated aromatic ring .
  • The long aliphatic chain in the octadecenamide analog () highlights a trade-off: enhanced membrane permeability but reduced solubility, limiting its utility in aqueous environments .

Synthetic Considerations :

  • Synthesis of the target compound likely involves condensation reactions between a pyrazole precursor and 2,4,6-trimethylbenzenesulfonyl chloride, similar to methods described for related sulfonamides ().
  • The trimethyl substitution may require stringent temperature control during synthesis to avoid steric hindrance-induced side reactions .

Structural Analysis:

  • Hydrogen-Bonding Capacity: The sulfonamide group (–SO₂NH–) in all compounds serves as a hydrogen-bond donor/acceptor, critical for target interactions.

Research Findings and Data Gaps

  • The trimethylbenzenesulfonamide group may confer selectivity for hydrophobic enzyme pockets.
  • Data Needs : Empirical data on solubility, metabolic stability, and in vitro/in vivo efficacy are lacking. Comparative studies with the analogs listed above are essential to validate structure-activity relationships.

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles have been extensively studied for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O3SC_{21}H_{24}N_{4}O_{3}S with a molecular weight of 432.51 g/mol. The compound features a pyrazole ring substituted with various functional groups that contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Activity : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By reducing the production of prostaglandins, these compounds can alleviate inflammation and pain.
  • Antioxidant Properties : The presence of specific functional groups in the structure enhances its ability to scavenge free radicals and reduce oxidative stress in cells.
  • Antimicrobial Effects : Some studies suggest that pyrazole derivatives exhibit antibacterial activity by inhibiting key bacterial enzymes such as DNA gyrase, which is essential for DNA replication.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryCOX inhibition
AntioxidantFree radical scavenging
AntimicrobialDNA gyrase inhibition
ChondroprotectiveMitochondrial function improvement

Case Studies

  • Anti-Arthritic Effects : A study conducted on male albino rats with monoiodoacetate-induced osteoarthritis demonstrated that treatment with a related pyrazole derivative significantly reduced inflammation markers such as TNF-alpha and IL-6 while improving mitochondrial function and bone health. Histological analysis revealed improvements in bone cortex and marrow integrity after treatment with the compound .
  • Oxidative Stress Reduction : In another experimental setup focusing on oxidative stress induced by various agents, the compound showed significant reduction in malondialdehyde levels and enhancement in antioxidant enzyme activities (e.g., glutathione peroxidase), indicating its potential as an effective antioxidant .

Q & A

Q. What are the standard synthetic routes for preparing N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4,6-trimethylbenzenesulfonamide, and how are reaction conditions optimized?

The compound is typically synthesized via coupling reactions between the pyrazolone amine and sulfonyl chloride derivatives. For analogous sulfonamides, methods involve activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in dichloromethane, with triethylamine as a base at low temperatures (~273 K) to minimize side reactions. Post-synthesis, purification is achieved through recrystallization using solvents like dichloromethane/hexane mixtures . Optimization focuses on stoichiometric ratios, solvent polarity, and temperature control to maximize yield and purity.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, providing bond lengths, angles, and torsion angles. For example, related pyrazolone sulfonamides show mean C–C bond lengths of 1.376 Å and R factors <0.05 . Complementary techniques include:

  • NMR spectroscopy : To verify proton environments (e.g., methyl groups at δ ~2.3–3.5 ppm).
  • FT-IR : Confirming sulfonamide S=O stretches (~1350–1150 cm⁻¹) and pyrazolone C=O (~1650 cm⁻¹).
  • Mass spectrometry : For molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How do intermolecular interactions influence the supramolecular assembly of this compound, and what computational tools are used to analyze these interactions?

Hydrogen bonding (N–H···O, C–H···O) and π-stacking dominate crystal packing. For example, R₂²(10) hydrogen-bonded dimers are common in sulfonamide derivatives, stabilizing the lattice . Advanced tools include:

  • Hirshfeld surface analysis : Quantifies interaction types (e.g., % contribution of H···H, H···O contacts) .
  • CrystalExplorer : Visualizes interaction energies and fingerprint plots .
  • Graph-set analysis : Classifies hydrogen-bonding motifs (e.g., chains, rings) .

Q. What challenges arise during crystallographic refinement of this compound, and how are they resolved?

Common issues include:

  • Disorder in flexible groups : Methyl or phenyl rings may require split-atom models or restraints.
  • Twinned crystals : SHELXL’s TWIN/BASF commands are used for refinement .
  • Low data-to-parameter ratios : High-resolution data (θ > 25°) and constraints (e.g., AFIX for rigid groups) improve refinement stability .

Q. How can researchers reconcile contradictions between computational predictions and experimental data (e.g., bond lengths, torsion angles)?

Discrepancies often arise from solvent effects or approximations in density functional theory (DFT). Mitigation strategies include:

  • Benchmarking : Compare computed (e.g., B3LYP/6-311+G(d,p)) vs. experimental geometries .
  • Thermal motion correction : ADPs (anisotropic displacement parameters) in XRD data account for atomic vibrations .
  • Solvent modeling : Include solvent molecules in DFT calculations to mimic crystal environments.

Q. What experimental designs are recommended to study the compound’s stability under varying conditions (e.g., pH, temperature)?

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., related compounds melt at 473–475 K) .
  • Variable-temperature XRD : Tracks structural changes (e.g., phase transitions) from 100 K to 298 K .
  • Solubility studies : Use HPLC to assess stability in buffers (pH 1–13) or organic solvents.

Methodological Notes

  • Crystallography software : SHELXL (refinement), ORTEP-3 (visualization), and Olex2 (integration) are widely used .
  • Data deposition : Crystallographic data should be deposited in the Cambridge Structural Database (CSD) or CCDC for reproducibility .
  • Synthetic reproducibility : Detailed protocols (e.g., reaction time, cooling rates) must be documented to ensure consistency, as minor variations can alter crystal morphology .

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